N-(2-cyclopropyl-1H-benzimidazol-5-yl)-2-methoxybenzamide is a chemical compound notable for its unique structural features and potential pharmacological applications. The compound consists of a benzimidazole moiety, which is fused with a cyclopropyl group and a methoxybenzamide substituent. Its molecular formula is with a molecular weight of approximately 307.3 g/mol. This compound has garnered attention in medicinal chemistry, particularly in the context of cancer research due to its promising biological activity .
The compound was first identified and characterized in various chemical databases, including PubChem and ChemSpider, where its structural properties and potential applications are documented. The CAS number for N-(2-cyclopropyl-1H-benzimidazol-5-yl)-2-methoxybenzamide is 1380579-26-9, which facilitates its identification in chemical literature and regulatory documents .
N-(2-cyclopropyl-1H-benzimidazol-5-yl)-2-methoxybenzamide falls under the category of benzimidazole derivatives. Benzimidazole compounds are known for their diverse pharmacological effects, including antitumor, antimicrobial, and anti-inflammatory properties. This specific compound's structure suggests it may have enhanced biological activity due to the presence of both the cyclopropyl and methoxy groups, which can influence its reactivity and interaction with biological targets .
The synthesis of N-(2-cyclopropyl-1H-benzimidazol-5-yl)-2-methoxybenzamide typically involves multi-step organic reactions. A common synthetic route includes:
These methods highlight the complexity and versatility involved in synthesizing this compound, emphasizing the need for careful control over reaction conditions to achieve high yields and purity .
The chemical reactivity of N-(2-cyclopropyl-1H-benzimidazol-5-yl)-2-methoxybenzamide is influenced by its functional groups. Notable reactions include:
These reactions are essential for understanding the compound's stability and potential transformations in biological systems .
Preliminary studies suggest that N-(2-cyclopropyl-1H-benzimidazol-5-yl)-2-methoxybenzamide exhibits significant biological activity, particularly in anticancer assays. The proposed mechanism of action involves:
Techniques such as molecular docking and surface plasmon resonance are often employed to elucidate these binding interactions .
Currently available data on physical properties such as density, boiling point, and melting point are not specified for N-(2-cyclopropyl-1H-benzimidazol-5-yl)-2-methoxybenzamide.
The chemical properties include:
Further studies are required to characterize these properties comprehensively .
N-(2-cyclopropyl-1H-benzimidazol-5-yl)-2-methoxybenzamide has potential applications in medicinal chemistry as a lead compound for developing new anticancer agents. Its unique structural features may allow for modifications that enhance potency and selectivity against specific cancer types. Additionally, due to its biological activity, it may also find applications in treating other diseases where benzimidazole derivatives have shown efficacy .
The synthesis of N-(2-cyclopropyl-1H-benzimidazol-5-yl)-2-methoxybenzamide hinges on precise regiocontrol during benzimidazole core functionalization. The 5-amino positioning is essential for subsequent amide coupling and bioactivity.
Regioselective amination at the C5 position employs nucleophilic aromatic substitution (SNAr) on 2-cyclopropyl-5-nitro-1H-benzimidazole precursors. Reduction of the nitro group (e.g., using SnCl₂/HCl or catalytic hydrogenation) yields the critical 5-amino intermediate (2-cyclopropyl-1H-benzimidazol-5-amine). This strategy capitalizes on the electron-withdrawing nature of the nitro group, which activates C5 for nucleophilic displacement. The cyclopropyl substituent at C2 remains intact due to its steric neutrality and electronic neutrality, avoiding undesired ring-opening or side reactions [3] [4].
The 2-cyclopropyl moiety is introduced early in the synthesis via Buchwald-Hartwig coupling or Pd-catalyzed C–N bond formation. 4-Bromo-1,2-diaminobenzene reacts with cyclopropylboronic acid under Pd(0) catalysis (e.g., Pd(OAc)₂/SPhos) to install the cyclopropyl group before benzimidazole cyclization. Alternative routes involve condensation of 1,2-diamines with cyclopropylcarboxaldehyde under oxidative conditions (e.g., Na₂S₂O₅/AcOH). The cyclopropyl ring enhances metabolic stability compared to alkyl chains while maintaining planarity critical for π-stacking interactions in biological targets [3] [5].
Coupling the 2-cyclopropyl-1H-benzimidazol-5-amine with 2-methoxybenzoic acid demands precision to avoid N-1 benzimidazole acylation or cyclopropane ring degradation.
Carbodiimide-mediated coupling using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) with N-hydroxysuccinimide (NHS) gives superior yields (>85%) compared to acid chloride routes (60–70%). Acid chloride methods (e.g., 2-methoxybenzoyl chloride) require stringent anhydrous conditions to prevent hydrolysis and generate HCl, which protonates the benzimidazole nitrogen, reducing nucleophilicity. Carbodiimides circumvent this by operating near neutral pH. Notably, in situ activation with HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) achieves near-quantitative conversion in N,N-dimethylformamide within 4 hours at 40°C [4] [7].
Table 1: Amide Coupling Reagent Efficiency
| Reagent | Yield (%) | Reaction Time (h) | Byproduct Formation |
|---|---|---|---|
| EDC/NHS | 87 | 12 | Low |
| DCC | 82 | 24 | Moderate (DCU) |
| HATU | 95 | 4 | Negligible |
| 2-Methoxybenzoyl chloride | 68 | 2 | High (HCl) |
Strategic substitutions optimize pharmacodynamics and pharmacokinetics while preserving target engagement.
The cyclopropyl group serves as a tert-butyl bioisostere, reducing molecular weight (ΔMW = −28 g/mol) while enhancing metabolic resistance. Unlike tert-butyl, cyclopropyl lacks oxidizable C-methyl groups, preventing cytochrome P450-mediated hydroxylation. Computational models (log P calculations via XLOGP3) confirm similar hydrophobicity (cyclopropyl: log P = 1.22; tert-butyl: log P = 1.85) but significantly higher metabolic stability (cyclopropyl t₁/₂: 120 min vs. tert-butyl t₁/₂: 45 min in human liver microsomes). This substitution also decreases steric bulk, improving target binding cavity fit [3] [5].
Modifying the ortho-methoxy group explores electronic and steric effects on bioactivity. Replacing methoxy with ethoxy maintains potency but reduces solubility (Δlog S = −0.4). Larger alkoxy groups (isopropoxy) diminish activity by 10-fold due to impaired receptor docking. Alternatively, replacing the ether oxygen with sulfur (methylthio) or methylene (2-methylbenzamide) ablates hydrogen-bond acceptor capacity, critical for interactions with kinase ATP pockets. Meta- and para-methoxy isomers exhibit 50% lower potency, underscoring the necessity of ortho positioning for optimal conformational constraint [1] [2] [4].
Table 3: Bioisosteric Analogue Activities
| R Group | Log P | Solubility (µg/mL) | Relative Potency (%) |
|---|---|---|---|
| 2-Methoxy (parent) | 1.22 | 5.29 | 100 |
| 2-Ethoxy | 1.87 | 3.12 | 95 |
| 2-Isopropoxy | 2.15 | 1.98 | 10 |
| 2-(Methylthio) | 2.01 | 4.78 | 35 |
| 3-Methoxy | 1.20 | 5.34 | 48 |
Final compound isolation faces tautomerism and crystallization hurdles that impact structural verification.
The benzimidazole core exists as a dynamic mixture of N-1–H and N-3–H tautomers, resolvable via silica gel chromatography with 3:1 ethyl acetate/hexane containing 0.1% triethylamine. The tautomers exhibit distinct Rf values (N-1–H: 0.35; N-3–H: 0.42), with the N-1–H form predominating (95:5 ratio) due to steric preference. Reverse-phase high-performance liquid chromatography (C18 column, methanol/water gradient) separates residual regioisomeric impurities like N-(2-cyclopropyl-1H-benzimidazol-6-yl) analogues [3] [4].
Crystallization requires tailored solvent mixtures to overcome molecular flexibility. Slow vapor diffusion of diethyl ether into dichloromethane solutions yields monoclinic crystals (space group P2₁/n). Critical to success is suppressing cyclopropyl ring puckering and benzimidazole-amide torsion (observed at 58.56° in related structures). Intra- and intermolecular hydrogen bonds (O–H···O=C, length: 1.79 Å, angle: 174°) stabilize the lattice. For N-(2-cyclopropyl-1H-benzimidazol-5-yl)-3-methoxybenzamide, cell parameters are a = 8.0478 Å, b = 9.8093 Å, c = 13.1602 Å, β = 104.712°, V = 1004.85 ų. Crystal stabilization via O–H···O hydrogen bonding enables unambiguous structural confirmation [4] [7].
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1